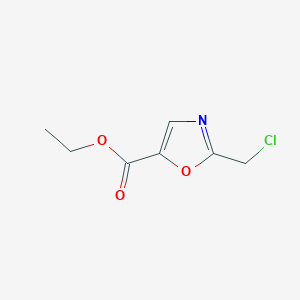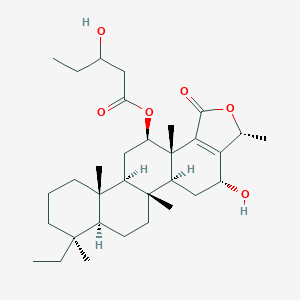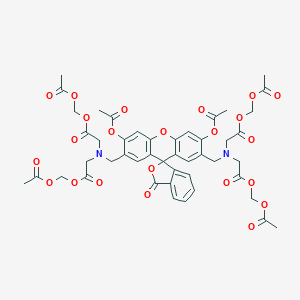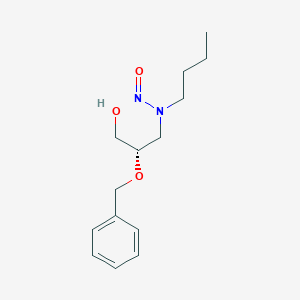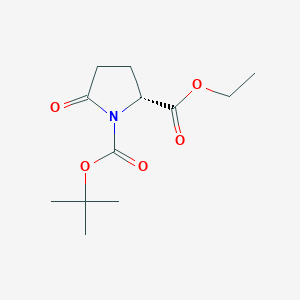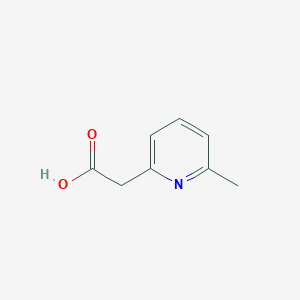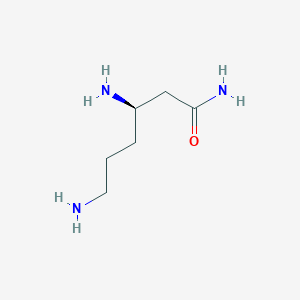
beta-Lysinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-Lysinamide is a natural product found in Streptomyces nashvillensis with data available.
Applications De Recherche Scientifique
Alzheimer's Disease Research
Beta-lysine polymers like poly-L-lysine have demonstrated potential in dissolving fibrillar aggregation of the Alzheimer beta-amyloid peptide in vitro. This suggests a role for beta-lysine derivatives in the development of therapeutic strategies for Alzheimer's disease by preventing or retarding amyloidogenesis (Nguyen, Gendrault, & Wolff, 2002).
Diabetes Research
Studies involving beta cells have utilized poly-L-lysine as a substrate to investigate the proliferation of beta cells, indicating its relevance in diabetes research. For instance, human beta cells, sorted by their high zinc content, were plated on poly-L-lysine to study their replication in vitro, which is vital for understanding diabetes progression and therapy (Parnaud et al., 2007).
Lysosomal Enzyme Research
Beta-hexosaminidase, a lysosomal enzyme, has been studied for its role in secretory function in cultured rabbit lacrimal gland acinar cells. These studies provide insights into lysosomal function and could inform research on diseases linked to lysosomal anomalies (Andersson et al., 2006).
Embryonic Development Research
In embryonic development research, compounds like Laminarin, a β-glucan mixture, have been investigated for their effects on porcine early-stage embryo development. These studies contribute to understanding developmental biology and potential applications in reproductive technology (Jiang et al., 2018).
Protein Stability Research
Research on protein stability, such as that of lysozyme, involves studying the effects of extremolytes like betaine under various stress conditions. This research is crucial for understanding protein behavior and stability, which has implications in biotechnology and pharmaceuticals (Avanti et al., 2014).
Contaminant-Induced Lysosomal Alterations
In environmental toxicology, studies using polyclonal antibodies against lysosomal enzymes, such as beta-glucuronidase, help detect contaminant-induced lysosomal alterations in aquatic organisms. This research is significant for environmental monitoring and understanding the impact of pollutants on wildlife (Lekube, Cajaraville, & Marigómez, 2000).
Nutritional Supplementation Research
In the field of nutrition, studies have investigated the effects of compounds like beta-hydroxy-beta-methylbutyrate, arginine, and lysine on strength, body composition, and protein metabolism in elderly women. Such research informs dietary supplementation strategies for aging populations (Flakoll, Sharp, Baier, Levenhagen, Carr, & Nissen, 2004).
Cellular Biology Research
Research on cell biology often uses compounds like lysophosphatidylcholine to study processes like beta-adrenergic receptor desensitization in tracheal smooth muscle. This contributes to understanding cellular signaling pathways and their implications in diseases (Kume, Ito, Ito, & Yamaki, 2001).
Propriétés
Numéro CAS |
145763-32-2 |
|---|---|
Formule moléculaire |
C6H15N3O |
Poids moléculaire |
145.2 g/mol |
Nom IUPAC |
(3R)-3,6-diaminohexanamide |
InChI |
InChI=1S/C6H15N3O/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H2,9,10)/t5-/m1/s1 |
Clé InChI |
YHADRABFJIUKLA-RXMQYKEDSA-N |
SMILES isomérique |
C(C[C@H](CC(=O)N)N)CN |
SMILES |
C(CC(CC(=O)N)N)CN |
SMILES canonique |
C(CC(CC(=O)N)N)CN |
| 145763-32-2 | |
Synonymes |
eta-lysinamide D-beta-lysinamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



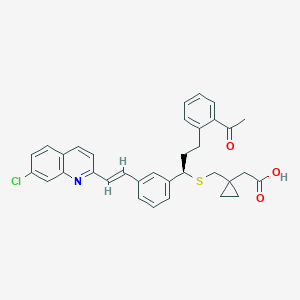
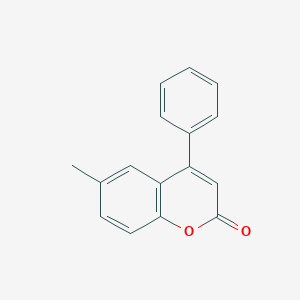
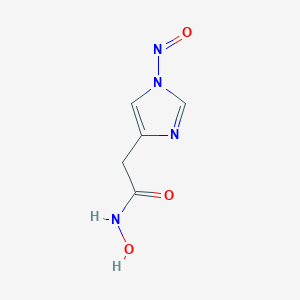
![3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoic acid](/img/structure/B131830.png)
![methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate](/img/structure/B131831.png)
